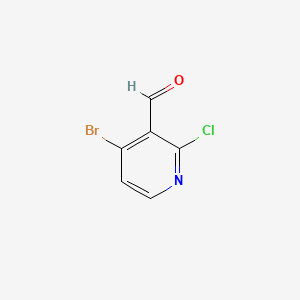

4-Bromo-2-chloropyridine-3-carboxaldehyde

Descripción general

Descripción

4-Bromo-2-chloropyridine-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO. It is a derivative of pyridine, substituted with bromine, chlorine, and a formyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a formylating agent under controlled conditions to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes, followed by formylation. These processes are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chloropyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Oxidation: 4-Bromo-2-chloropyridine-3-carboxylic acid.

Reduction: 4-Bromo-2-chloropyridine-3-methanol.

Coupling: Biaryl compounds.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloropyridine-3-carboxaldehyde is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloropyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chloropyridine-3-carboxaldehyde

- 3-Bromo-4-pyridinecarboxaldehyde

- 4-Bromo-2-chloropyridine-3-carboxylic acid

- Methyl 5-bromo-2-chloropyridine-3-carboxylate .

Uniqueness

4-Bromo-2-chloropyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-2-chloropyridine-3-carboxaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.

This compound has the molecular formula C6H3BrClNO and is classified under pyridine derivatives. The presence of halogen substituents (bromine and chlorine) on the pyridine ring significantly influences its biological properties, enhancing its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds containing pyridine rings exhibit notable antimicrobial properties. A study reviewed various pyridine derivatives and highlighted that the introduction of halogen groups can enhance their antibacterial and antifungal activities. Specifically, this compound has been noted for its effectiveness against a range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have demonstrated its cytotoxic effects on various human cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| H460 (lung carcinoma) | 15.5 |

| MCF-7 (breast cancer) | 20.0 |

| DU145 (prostate cancer) | 18.7 |

| HT-29 (colon cancer) | 22.5 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against clinically relevant strains. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

- Antitumor Activity : A specific investigation into the effects of this compound on MCF-7 cells revealed that it induced cell cycle arrest at the G1 phase, leading to reduced proliferation rates. The selectivity index was calculated to be greater than 2, suggesting a favorable therapeutic window compared to traditional chemotherapeutics like 5-fluorouracil .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through reactive oxygen species (ROS) generation.

- Interference with DNA Synthesis : Its structural similarity to nucleobases may allow it to interfere with DNA replication and transcription processes in rapidly dividing cells.

Propiedades

IUPAC Name |

4-bromo-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMGNDNTOOOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704431 | |

| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-84-1 | |

| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128071-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.